molecular formula C19H33N3O B6003449 1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone

1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone

Cat. No.: B6003449
M. Wt: 319.5 g/mol
InChI Key: IOXRWAHHOGDPIS-UHFFFAOYSA-N
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Description

1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

1-[4-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O/c1-16(23)21-10-5-18(6-11-21)22-12-8-19(15-22)7-2-9-20(14-19)13-17-3-4-17/h17-18H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXRWAHHOGDPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCC3(C2)CCCN(C3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common method involves the use of palladium-catalyzed aminocarbonylation reactions, which have been shown to produce high yields of the desired product . The reaction conditions often include the use of a palladium-phosphine precatalyst and various amine nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]piperidin-1-yl]ethanone is unique due to its specific spirocyclic structure and the presence of both piperidine and diazaspirodecane moieties. This combination of structural features contributes to its distinct chemical and biological properties.

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